4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile
Overview
Description
The compound “4-(4’-Methoxybenzyloxy)phenylboronic acid” is a highly intricate compound in the field of biomedicine . It has applications in pioneering pharmaceuticals aiming at combating diverse ailments like cancer, diabetes, and inflammation . This compound showcases its prowess as a boronic acid derivative, unveiling remarkable pharmacological attributes .
Synthesis Analysis
In a study, it was found that “2-(4-Methoxybenzyloxy)-4-methylquinoline” reacts with methyl triflate in the presence of alcohols to generate a neutral organic salt that transfers the para-methoxybenzyl (PMB) protecting group onto alcohols in high yield and under mild conditions .Molecular Structure Analysis
The molecular formula of “4-(4’-Methoxybenzyloxy)phenylboronic acid” is C14H15BO4 . Its average mass is 258.078 Da and its monoisotopic mass is 258.106354 Da .Chemical Reactions Analysis
In the Algar–Flynn–Oyamada reaction mechanism, an intramolecular cyclization of epoxide may occur at either the β- or α-atom, resulting in the eventual formation of the flavonol 4 (route A) or the aurone 6 (route B), respectively .Physical and Chemical Properties Analysis
The compound “4-(4’-Methoxybenzyloxy)phenylboronic acid” appears as a white to tan solid . Its melting point is between 174-178ºC .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-4-[(4-methoxyphenyl)methoxy]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-18-13-5-2-11(3-6-13)10-19-14-7-4-12(9-17)15(16)8-14/h2-8H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZYGXRMUHARPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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